Cas no 1820598-85-3 (4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)-)

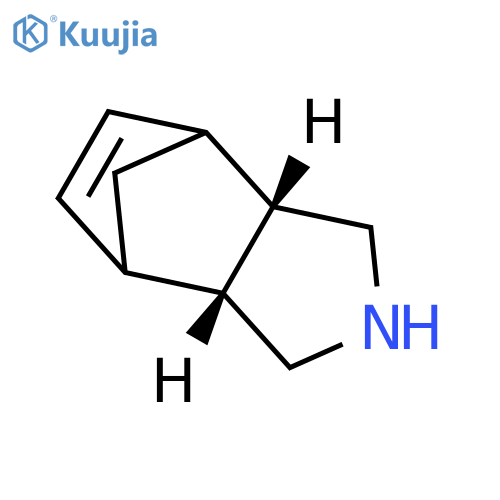

1820598-85-3 structure

商品名:4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)-

CAS番号:1820598-85-3

MF:C9H13N

メガワット:135.206222295761

MDL:MFCD29034949

CID:5220853

PubChem ID:119057039

4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- 化学的及び物理的性質

名前と識別子

-

- 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)-

-

- MDL: MFCD29034949

- インチ: 1S/C9H13N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-10H,3-5H2/t6?,7?,8-,9+

- InChIKey: CJMPQJDYEONFGO-WZENYGAOSA-N

- ほほえんだ: C1[C@]2([H])[C@@]([H])(C3CC2C=C3)CN1

4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-84894-1.0g |

(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |

1820598-85-3 | 95.0% | 1.0g |

$914.0 | 2025-02-21 | |

| Enamine | EN300-84894-0.25g |

(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |

1820598-85-3 | 95.0% | 0.25g |

$840.0 | 2025-02-21 | |

| Enamine | EN300-84894-5.0g |

(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |

1820598-85-3 | 95.0% | 5.0g |

$2650.0 | 2025-02-21 | |

| Enamine | EN300-84894-10g |

(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |

1820598-85-3 | 10g |

$3929.0 | 2023-09-02 | ||

| Enamine | EN300-84894-1g |

(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |

1820598-85-3 | 1g |

$914.0 | 2023-09-02 | ||

| Enamine | EN300-84894-0.05g |

(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |

1820598-85-3 | 95.0% | 0.05g |

$768.0 | 2025-02-21 | |

| Enamine | EN300-84894-10.0g |

(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |

1820598-85-3 | 95.0% | 10.0g |

$3929.0 | 2025-02-21 | |

| Enamine | EN300-84894-0.1g |

(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |

1820598-85-3 | 95.0% | 0.1g |

$804.0 | 2025-02-21 | |

| Enamine | EN300-84894-5g |

(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |

1820598-85-3 | 5g |

$2650.0 | 2023-09-02 | ||

| Enamine | EN300-84894-0.5g |

(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |

1820598-85-3 | 95.0% | 0.5g |

$877.0 | 2025-02-21 |

4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1820598-85-3 (4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)-) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量